N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide
Description
N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide is a synthetic heterocyclic compound featuring a thiazole core substituted with an azepane sulfonyl group at the para-position of a phenyl ring and a furan-2-carboxamide moiety. The Z-configuration of the thiazol-2(3H)-ylidene group is critical for its stereochemical stability and biological interactions.
Properties
IUPAC Name |
N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c24-19(18-6-5-13-27-18)22-20-21-17(14-28-20)15-7-9-16(10-8-15)29(25,26)23-11-3-1-2-4-12-23/h5-10,13-14H,1-4,11-12H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBIVCXRDLGYAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Azepane Sulfonyl Group: The azepane sulfonyl group is introduced via sulfonylation reactions, where azepane is reacted with sulfonyl chlorides under basic conditions.
Coupling with Furan-2-carboxamide: The final step involves coupling the synthesized thiazole derivative with furan-2-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an analgesic, anti-inflammatory, and antitumor agent.
Biology: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for treating diseases like cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds:
(2Z)-4-[3-(1-Azepanylsulfonyl)phenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine (): Structure: Contains an azepane sulfonyl group but differs in the thiazole substituents (methoxyethyl vs. furan-2-carboxamide). Molecular Formula: C24H29N3O3S2 (avg. mass 471.634 g/mol). Activity: Not explicitly reported, but the azepane sulfonyl group may enhance solubility and membrane permeability compared to simpler sulfonamides .
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide ():
- Structure : Shares the azepane sulfonyl and thiazol-2(3H)-ylidene motifs but replaces furan with a benzamide and fluorobenzo[d]thiazole.
- Activity : Likely targets kinase enzymes due to the benzo[d]thiazole scaffold, a common feature in kinase inhibitors .
N-(4-((Z)-1-(((Z)-5-(4-methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide (): Structure: Features a thiadiazole core with sulfonamide and hydrazone groups. Activity: Demonstrated DHFR inhibition (IC50 ~0.29 μM), highlighting the role of sulfonamide and hydrazone moieties in enzyme binding .
Structural Comparison Table:
Key Challenges :
- Tautomerism in thiazol-2(3H)-ylidene derivatives (e.g., thione vs. thiol forms) requires precise reaction control, as seen in .
- Low yields (e.g., 24–51% in ) highlight the need for optimized catalysts or solvents.
Spectroscopic and Computational Analysis
Spectral Data:
IR Spectroscopy :
<sup>1</sup>H/<sup>13</sup>C NMR :
Computational Studies:
- Molecular Docking : Analogous thiadiazole sulfonamides () showed strong binding to DHFR (ΔG = −9.2 kcal/mol), suggesting the target compound may share this affinity .
- DFT Analysis : The azepane ring’s conformational flexibility () may enhance binding entropy compared to rigid analogs .
QSAR Data from :
| Compound (Training Set) | Observed Activity | Predicted Activity |
|---|---|---|
| (Z)-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-4-(2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazineyl)benzenesulfonamide | 0.2920 | 0.2939 |
| (Z)-4-(2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)hydrazineyl)-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)benzenesulfonamide | 0.2569 | 0.1753 |
Insights :
Biological Activity
N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a thiazole moiety, and an azepane sulfonamide group, which contributes to its diverse biological activities. Below are its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O4S2 |
| Molecular Weight | 421.52 g/mol |
| IUPAC Name | This compound |
| InChI Key | UODGUHJYIKKKDX-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds containing thiazole and sulfonamide functionalities exhibit promising anticancer activities. For instance, studies have demonstrated that similar thiazole derivatives can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
A notable study reported that a related compound exhibited an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells, indicating significant anticancer potential .
Antimicrobial Activity
The presence of the azepane and thiazole groups suggests potential antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains. For example, derivatives of thiazole have been reported to possess antibacterial activity comparable to standard antibiotics .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways critical for cell survival.
- Gene Expression Regulation : The compound may influence the expression of genes involved in apoptosis and cell proliferation.
Case Studies
- Anticancer Efficacy : A study on thiazole derivatives showed that modifications at the phenyl and azepane positions significantly enhanced cytotoxicity against cancer cell lines. The study concluded that structural variations could lead to improved potency .
- Antimicrobial Screening : Another investigation evaluated various thiazole-based compounds for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects, suggesting that this compound could follow similar trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
